

"Potential for drug-drug interactions with Ulotaront hydrochloride in research settings"

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Compound of Interest

Compound Name: Ulotaront hydrochloride

Cat. No.: B1649295

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Technical Support Center: Ulotaront Hydrochloride Drug-Drug Interaction Potential

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential for drug-drug interactions (DDIs) with **ulotaront hydrochloride** in research settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of ulotaront hydrochloride?

A1: **Ulotaront hydrochloride**'s metabolism is mediated by both NADPH-dependent and NADPH-independent pathways. The primary metabolizing enzyme is Cytochrome P450 2D6 (CYP2D6).[1][2][3][4][5]

Q2: Is ulotaront an inhibitor or inducer of Cytochrome P450 (CYP) enzymes?

A2: In vitro studies have shown that ulotaront has the potential to be both an inhibitor and an inducer of specific CYP enzymes. It is an inhibitor of CYP2D6 and an inducer of CYP2B6 at concentrations of 30 μ M and higher.[1][2][6] It does not appear to induce CYP1A2 or CYP3A4/5.[1]

Q3: What is the effect of co-administering a strong CYP2D6 inhibitor with ulotaront?



A3: Co-administration of paroxetine, a strong CYP2D6 inhibitor, with ulotaront has been shown to increase the systemic exposure of ulotaront. In a clinical study, ulotaront's Area Under the Curve (AUC) increased by 1.72-fold, and its maximum concentration (Cmax) increased by 1.32-fold.[7]

Q4: Does ulotaront interact with drug transporters?

A4: In vitro data indicate that ulotaront is an inhibitor of Organic Cation Transporter 1 (OCT1) and OCT2.[1][2][6] However, a clinical study investigating the interaction with metformin, an OCT2 substrate, found that a 100 mg dose of ulotaront did not have a statistically significant effect on metformin's pharmacokinetics.[7][8] The potential for clinically significant transportermediated DDIs is generally considered remote, with the possible exception of OCT2.[1][2][6][7]

Q5: Are the metabolites of ulotaront pharmacologically active and do they pose a DDI risk?

A5: Ulotaront has two notable metabolites. SEP-383103 is a major, but pharmacologically inactive, metabolite.[1][3][9][10] SEP-363854 is a minor metabolite in humans that does show affinity for the TAAR1 receptor.[1][5][10] The major metabolite, SEP-383103, is not considered a potent inhibitor of CYPs or human transporters.[1][2][6]

Troubleshooting Guides

Problem: Unexpected variability in ulotaront concentration in in-vitro experiments.

- Possible Cause: Concomitant use of compounds that are substrates, inhibitors, or inducers of CYP2D6 in the experimental system.
- Troubleshooting Steps:
 - Review all components of the cell culture media and experimental buffers for potential CYP2D6 modulators.
 - If possible, substitute compounds known to interact with CYP2D6 with alternatives that do not.
 - Conduct a baseline CYP2D6 activity assay in your experimental system to ensure it is within the expected range.



Problem: Discrepancy between in-vitro DDI prediction and in-vivo results.

- Possible Cause: The in-vitro concentrations of ulotaront used may not be clinically relevant,
 or other metabolic pathways may be compensating in-vivo.
- Troubleshooting Steps:
 - Ensure that the concentrations of ulotaront used in in-vitro assays (e.g., CYP inhibition/induction) are comparable to the unbound plasma concentrations observed invivo.
 - Consider the contribution of minor metabolic pathways that may become more significant when the primary pathway (CYP2D6) is inhibited.
 - Evaluate the potential role of drug transporters in the disposition of ulotaront and any interacting drugs.

Quantitative Data Summary



Interaction	Parameter	Value	Reference
Ulotaront as a Victim			
Co-administration with paroxetine (strong CYP2D6 inhibitor)	Ulotaront AUC Increase	1.72-fold	[7]
Ulotaront Cmax Increase	1.32-fold	[7]	_
Ulotaront as a Perpetrator			
Inhibition of OCT2	IC50	1.27 μΜ	[7][8]
Co-administration with metformin (OCT2 substrate)	Metformin Cmax Geometric LS Mean Ratio (90% CI)	89.98% (80.00% - 125.00%)	[7][8]
Metformin AUCinf Geometric LS Mean Ratio (90% CI)	110.63% (80.00% - 125.00%)	[7][8]	
Induction of CYP2B6	mRNA Expression Induction	Up to 6.48-fold	[1]
Enzymatic Activity Induction	Up to 7.19-fold	[1]	

Experimental Protocols In-Vitro CYP450 Inhibition Assay (Example for CYP2D6)

- Objective: To determine the half-maximal inhibitory concentration (IC50) of ulotaront on CYP2D6 activity.
- Materials: Recombinant human CYP2D6 enzyme, a fluorescent probe substrate for CYP2D6
 (e.g., AMMC), NADPH regenerating system, ulotaront hydrochloride, and a positive control
 inhibitor (e.g., quinidine).

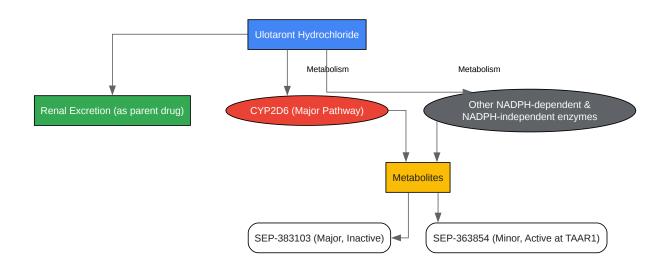


· Methodology:

- 1. Prepare a series of ulotaront dilutions in a suitable buffer.
- 2. In a 96-well plate, combine the recombinant CYP2D6 enzyme, the fluorescent probe substrate, and either ulotaront, the positive control, or vehicle control.
- 3. Pre-incubate the plate at 37°C for 10 minutes.
- 4. Initiate the reaction by adding the NADPH regenerating system.
- 5. Incubate at 37°C for the optimal reaction time (determined in preliminary experiments).
- 6. Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
- 7. Measure the fluorescent signal using a plate reader at the appropriate excitation and emission wavelengths.
- 8. Calculate the percent inhibition for each ulotaront concentration relative to the vehicle control.
- 9. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.

Visualizations

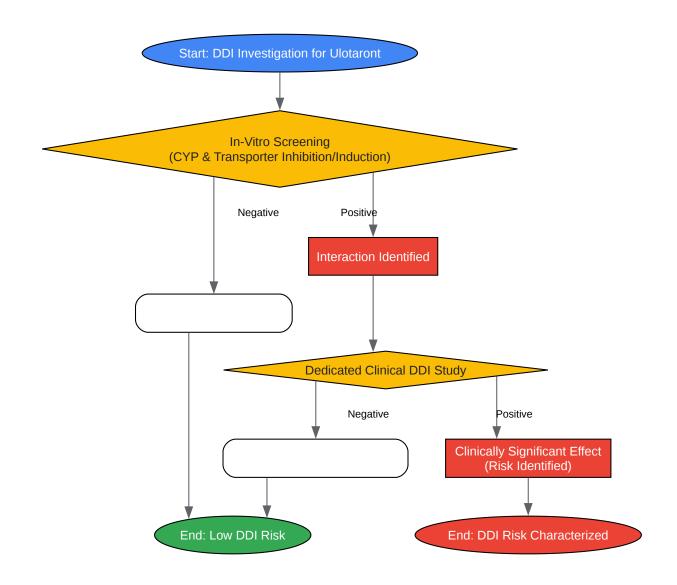




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Caption: Metabolic pathway of ulotaront hydrochloride.





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Caption: Workflow for investigating drug-drug interactions.

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